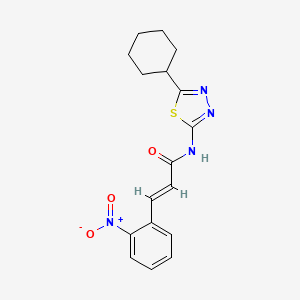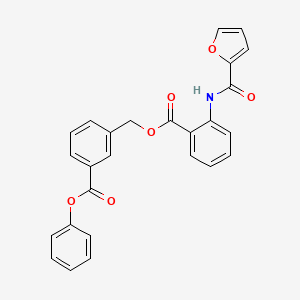![molecular formula C21H26N2O3 B3531328 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3531328.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
描述
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine, commonly known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of DMPP is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. DMPP has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth and apoptosis. It has also been reported to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DMPP has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DMPP has also been reported to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
DMPP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. DMPP is also stable under normal laboratory conditions and can be stored for an extended period without significant degradation. However, DMPP has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in certain experimental setups. In addition, DMPP has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity profile.
未来方向
There are several future directions for the study of DMPP. One potential area of research is the development of DMPP analogs with improved solubility and bioavailability. Another area of research is the investigation of the pharmacokinetics and toxicity profile of DMPP in vivo. Further studies are also needed to elucidate the exact mechanism of action of DMPP and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, DMPP is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It can be synthesized through a multistep process and has been found to exhibit antiproliferative, anti-inflammatory, and neuroprotective effects. DMPP has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of DMPP analogs, investigation of its pharmacokinetics and toxicity profile, and elucidation of its mechanism of action.
科学研究应用
DMPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess antiproliferative activity against cancer cells by inducing apoptosis and inhibiting cell growth. DMPP has also been found to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-12-17(2)14-20(13-16)26-15-21(24)23-10-8-22(9-11-23)18-4-6-19(25-3)7-5-18/h4-7,12-14H,8-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMDYQGJORDASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B3531261.png)
![9-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B3531266.png)
![methyl 3-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoate](/img/structure/B3531272.png)


![5-chloro-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B3531294.png)
![2-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3531318.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B3531320.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(9-ethyl-9H-carbazol-3-yl)-N~2~-methylglycinamide](/img/structure/B3531322.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B3531331.png)
![methyl 4-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3531338.png)
![N-(4-methyl-3-nitrophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531341.png)